

GW 590735: Application Notes and Protocols for Fatty Acid Oxidation Research

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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1672471

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Introduction

GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. PPAR α is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid metabolism, particularly fatty acid oxidation (FAO). Activation of PPAR α by agonists like **GW 590735** leads to an increased capacity of tissues such as the liver, skeletal muscle, and heart to catabolize fatty acids for energy production. This makes **GW 590735** a valuable tool for investigating the physiological and pathophysiological roles of fatty acid oxidation in various contexts, including metabolic diseases, cardiovascular health, and cancer.

These application notes provide a summary of the known effects of **GW 590735** on fatty acid oxidation, detailed protocols for relevant in vitro and in vivo experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

In Vitro Efficacy of GW 590735

Parameter	Cell Type	Value	Reference
EC50	-	4 nM	[1]
Stimulation of [3H]palmitate β -oxidation	Human Hepatic Cells	2.7-fold increase	[2][3]
Stimulation of [3H]palmitate β -oxidation	Human Skeletal Muscle Cells	1.6-fold increase	[2][3]

In Vivo Effects of a Potent PPAR α Agonist (Ureido-fibrate-5)

Note: Ureido-fibrate-5 is a potent PPAR α agonist with similar characteristics to **GW 590735**.

Parameter	Animal Model	Treatment	Effect	Reference
Triglyceride Lowering	Fat-fed hamsters	30 mg/kg for 3 days	37% decrease	[2][3][4]
Triglyceride Lowering	Fat-fed hamsters	Rising dose up to 15 mg/kg for 3 weeks	70% decrease	[2][3]
Muscle CPT I mRNA Levels	Fat-fed hamsters	Rising dose up to 15 mg/kg for 3 weeks	2.3-fold elevation	[2][3]
Hepatic Apolipoprotein C-III (apoC-III) Gene Expression	Fat-fed hamsters	30 mg/kg for 3 days	~60% decrease	[2][3][4]

Signaling Pathway

The primary mechanism of action of **GW 590735** is the activation of PPAR α . Upon binding, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to

specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Key target genes involved in fatty acid oxidation include those encoding for enzymes and transporters required for fatty acid uptake, activation, and mitochondrial β -oxidation.

Caption: **GW 590735** signaling pathway for activating fatty acid oxidation.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay (Radiolabeled Palmitate)

This protocol measures the rate of mitochondrial β -oxidation of radiolabeled palmitate in cultured cells.

Materials:

- Cells of interest (e.g., HepG2, C2C12 myotubes)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- **GW 590735** stock solution (in DMSO)
- [9,10- ^3H]palmitic acid
- Bovine Serum Albumin (BSA), fatty acid-free
- L-carnitine
- Perchloric acid (PCA)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Cell Culture and Treatment:
 - Plate cells in 24-well plates and grow to confluence.
 - On the day of the experiment, replace the growth medium with serum-free medium containing 1% BSA and 0.5 mM L-carnitine.
 - Add **GW 590735** at desired concentrations (e.g., 1 nM to 1 μ M) or vehicle (DMSO) to the wells. Incubate for 24 hours.
- Preparation of Radiolabeled Substrate:
 - Prepare a 5 mM palmitate/10% BSA stock solution.
 - Add [3 H]palmitic acid to the palmitate/BSA solution to a final specific activity of approximately 2 μ Ci/ μ mol.
- Fatty Acid Oxidation Assay:
 - After the 24-hour pre-incubation with **GW 590735**, add the [3 H]palmitate-BSA complex to each well to a final concentration of 100 μ M.
 - Incubate the plates at 37°C for 2 hours.
- Measurement of 3 H₂O Production:
 - Stop the reaction by adding 100 μ L of ice-cold 10% PCA to each well.
 - Transfer the supernatant to a new tube containing a small amount of activated charcoal to remove unoxidized [3 H]palmitate.
 - Centrifuge to pellet the charcoal.
 - Transfer a portion of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts represent the amount of 3 H₂O produced, which is proportional to the rate of fatty acid oxidation.

- Data Analysis:
 - Normalize the radioactivity counts to the protein concentration in each well.
 - Express the results as fold change relative to the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for CPT1A Gene Expression

This protocol details the measurement of Carnitine Palmitoyltransferase 1A (CPT1A) mRNA levels in response to **GW 590735** treatment.

Materials:

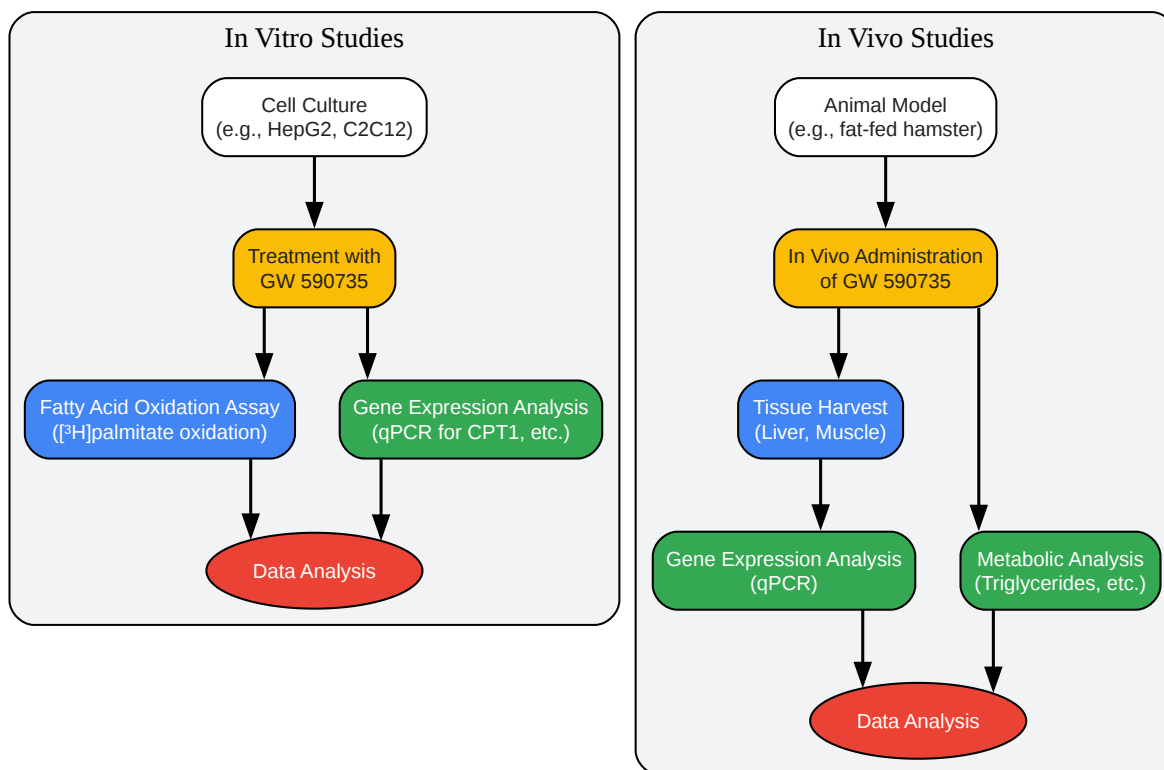
- Treated cells or tissues
- RNA extraction kit (e.g., TRIzol or column-based kits)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green-based)
- qPCR instrument
- Primers for CPT1A and a reference gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Extraction:
 - Harvest cells or tissues and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription:

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
- qPCR:
 - Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for CPT1A or the reference gene, and diluted cDNA.
 - Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for CPT1A and the reference gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.
 - Express the results as fold change in CPT1A mRNA levels in **GW 590735**-treated samples compared to vehicle-treated controls.

Experimental Workflow Visualization



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Caption: General experimental workflow for studying **GW 590735**.

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